1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring substituted with a 4-chloro-2-methoxyphenyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methoxybenzyl chloride with cyclopropanone in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies to understand the biological activity of cyclopropane-containing molecules and their interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropane ring is known to confer stability and rigidity to the molecule, which can enhance its binding affinity to biological targets. The chloro and methoxy substituents may also play a role in modulating the compound’s activity by influencing its electronic and steric properties .
Comparison with Similar Compounds
1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)cyclopropan-1-ol: Lacks the chloro substituent, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)cyclopropan-1-ol: Lacks the methoxy substituent, which may affect its solubility and interaction with biological targets.
1-(4-Chloro-2-methylphenyl)cyclopropan-1-ol: The presence of a methyl group instead of a methoxy group can lead to variations in the compound’s physical and chemical properties.
Properties
Molecular Formula |
C10H11ClO2 |
---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11ClO2/c1-13-9-6-7(11)2-3-8(9)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
XTMPZCOUZSLWOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.